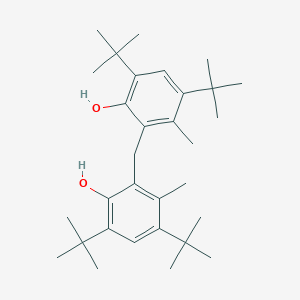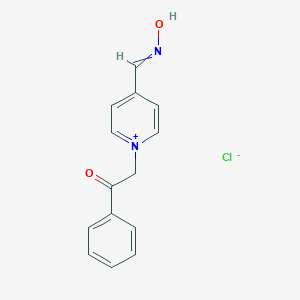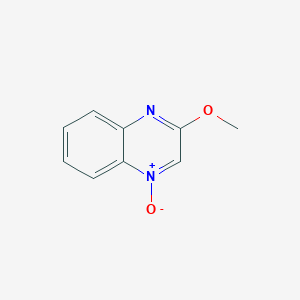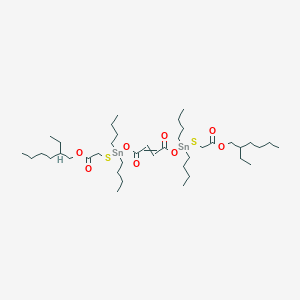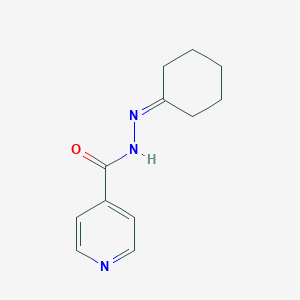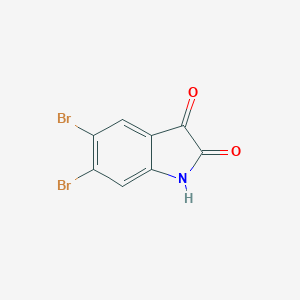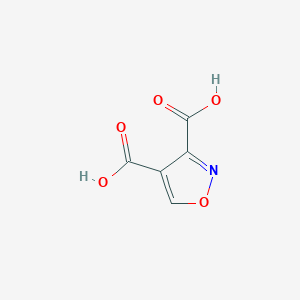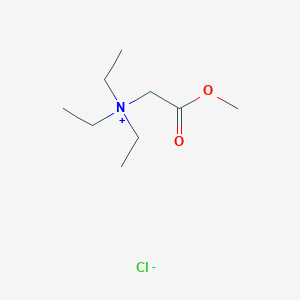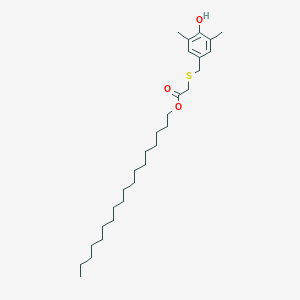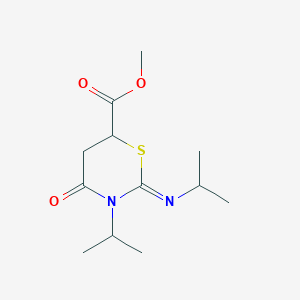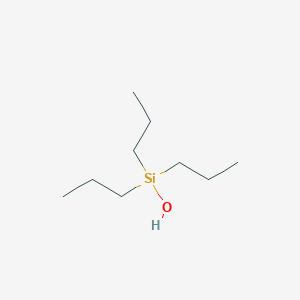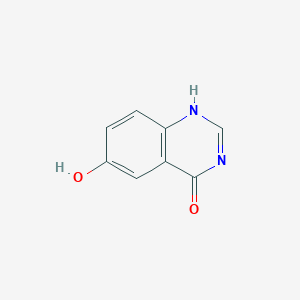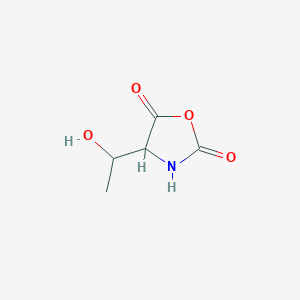
(R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione, also known as oxazolidine-2,5-dione (OXD), is a cyclic amino acid derivative that has been studied extensively for its potential applications in various fields of science. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for use in the synthesis of new materials, as well as in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of OXD is not fully understood, but it is believed to act as a competitive inhibitor of various enzymes involved in metabolic pathways. In particular, OXD has been shown to inhibit the activity of the enzyme pyruvate carboxylase, which plays a critical role in the biosynthesis of glucose and other important metabolites.
Biochemical and Physiological Effects
OXD has been shown to have a variety of biochemical and physiological effects, including the ability to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Additionally, OXD has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OXD in lab experiments is its ability to undergo a variety of chemical reactions, which makes it a versatile building block for the synthesis of complex organic molecules. Additionally, OXD is relatively easy to synthesize and purify, which makes it a cost-effective option for many scientific applications. However, one of the main limitations of using OXD is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on OXD, including the development of new materials with unique properties, the design of new drugs and pharmaceuticals, and the synthesis of complex organic molecules. Additionally, there is a need for further research on the mechanism of action of OXD, as well as its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further optimization of the synthesis and purification methods for OXD, in order to make it a more practical and cost-effective option for scientific research.
Synthesemethoden
The synthesis of OXD can be achieved through several different methods, including the reaction of diethyl oxalate with ethylene glycol, as well as the reaction of ethyl glyoxylate with hydroxylamine. The latter method is particularly useful for the preparation of enantiomerically pure OXD, which is important for many scientific applications.
Wissenschaftliche Forschungsanwendungen
OXD has been studied extensively for its potential applications in various fields of science, including materials science, drug development, and chemical synthesis. In materials science, OXD has been used as a monomer for the synthesis of new polymers with unique properties, such as high thermal stability and mechanical strength. In drug development, OXD has been investigated as a potential scaffold for the design of new drugs and pharmaceuticals, due to its ability to mimic the structure and function of natural amino acids. Finally, in chemical synthesis, OXD has been used as a building block for the synthesis of complex organic molecules, due to its ability to undergo a variety of chemical reactions.
Eigenschaften
CAS-Nummer |
16874-73-0 |
|---|---|
Produktname |
(R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
4-(1-hydroxyethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO4/c1-2(7)3-4(8)10-5(9)6-3/h2-3,7H,1H3,(H,6,9) |
InChI-Schlüssel |
HUKWNEDRRBXWKG-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)OC(=O)N1)O |
Kanonische SMILES |
CC(C1C(=O)OC(=O)N1)O |
Andere CAS-Nummern |
16874-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



